2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Etherification: Formation of the phenylethoxy group through etherification reactions.
Amidation: Formation of the final benzamide structure through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,5-dichlorobenzamide: Similar structure but lacks the phenylethoxy group.
3,5-Dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide: Similar structure but lacks the acetamido group.
2-Acetamido-3,5-dichlorophenyl ether: Similar structure but lacks the benzamide group.
Uniqueness
2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
648922-77-4 |
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Molecular Formula |
C23H20Cl2N2O3 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-15(28)26-22-20(12-17(24)13-21(22)25)23(29)27-18-8-5-9-19(14-18)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
LHLMODDHHGINFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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